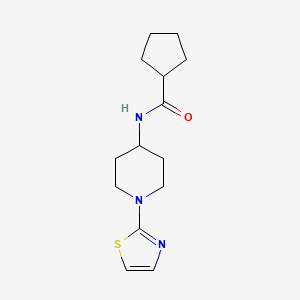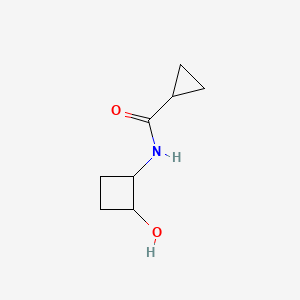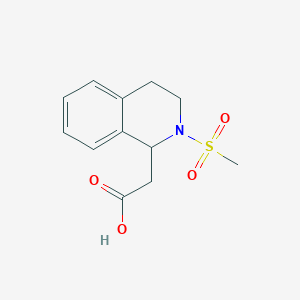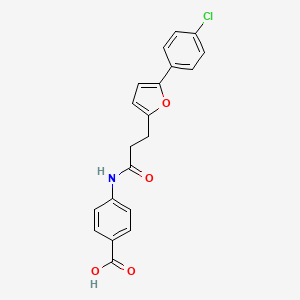
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide is based on its molecular formula, C14H21N3OS.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride .Applications De Recherche Scientifique
Metabolism and Disposition in Insomnia Treatment
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide, also known as SB-649868, is primarily studied for its role as an orexin 1 and 2 receptor antagonist, which is under development for treating insomnia. An open-label study revealed that after a single oral dose, elimination of the drug-related material was almost complete over a nine-day period, occurring mainly via feces. The study highlighted the drug's metabolism and the presence of more slowly cleared metabolites, offering insights into its pharmacokinetics and disposition in humans (Renzulli et al., 2011).
Anti-Arrhythmic Properties
Compounds with a similar structure, specifically 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide, have been studied for their anti-arrhythmic activities. These compounds, derived from a reaction with hydrazonoyl chlorides, resulted in 1,3-thiazole derivatives, demonstrating significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Inhibition of Mycobacterium tuberculosis GyrB
A series of thiazole-piperidine hybrid analogues were synthesized and evaluated for their activity against Mycobacterium tuberculosis GyrB ATPase. The findings indicated that some compounds, particularly ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated promising activity against various tests, including inhibition of MTB DNA gyrase and antibacterial activity against MTB (Jeankumar et al., 2013).
Antimicrobial Resistance and Activity
Substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in addressing antimicrobial resistance. The study highlighted the importance of molecular docking studies and in vitro antimicrobial activity, contributing to the design of more potent antimicrobial agents (Anuse et al., 2019).
Anticancer Activity
Derivatives of 1,2-dihydropyridines, thiophenes, and thiazoles containing a sulfone moiety demonstrated potent in vitro anticancer activity against the human breast cancer cell line MCF7. These compounds, synthesized via reactions with various reagents, offer potential for development as anticancer agents (Al-Said et al., 2011).
Propriétés
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c18-13(11-3-1-2-4-11)16-12-5-8-17(9-6-12)14-15-7-10-19-14/h7,10-12H,1-6,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCRAAPFNSGMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2651562.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2651565.png)


![4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2651568.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2651569.png)

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2651571.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2651574.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine](/img/structure/B2651580.png)